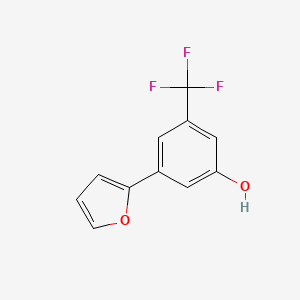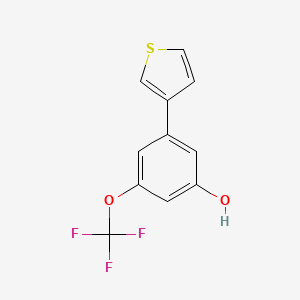
5-(2-Methylphenyl)-3-trifluoromethoxyphenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Methylphenyl)-3-trifluoromethoxyphenol, 95% (5-MTP) is an organic compound used in a variety of scientific applications. It is a colorless, crystalline solid with a molecular weight of 216.2 g/mol and a melting point of 59-60°C. It is insoluble in water but soluble in most organic solvents. 5-MTP is used in the synthesis of various organic compounds, as well as in the study of biochemical and physiological effects.
Wirkmechanismus
5-(2-Methylphenyl)-3-trifluoromethoxyphenol, 95% acts as an inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other xenobiotics. It also acts as an inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is involved in the metabolism of endocannabinoids. 5-(2-Methylphenyl)-3-trifluoromethoxyphenol, 95% has been found to inhibit both of these enzymes in a dose-dependent manner.
Biochemical and Physiological Effects
5-(2-Methylphenyl)-3-trifluoromethoxyphenol, 95% has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that 5-(2-Methylphenyl)-3-trifluoromethoxyphenol, 95% inhibits the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other xenobiotics. In addition, 5-(2-Methylphenyl)-3-trifluoromethoxyphenol, 95% has been found to inhibit the enzyme FAAH, which is involved in the metabolism of endocannabinoids. 5-(2-Methylphenyl)-3-trifluoromethoxyphenol, 95% has also been found to have anti-inflammatory and analgesic effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-(2-Methylphenyl)-3-trifluoromethoxyphenol, 95% in lab experiments include its high purity (95%) and its solubility in most organic solvents. In addition, 5-(2-Methylphenyl)-3-trifluoromethoxyphenol, 95% is relatively easy to synthesize and is inexpensive. The main limitation of using 5-(2-Methylphenyl)-3-trifluoromethoxyphenol, 95% in lab experiments is that it is not soluble in water, which can limit its use in certain experiments.
Zukünftige Richtungen
Future research on 5-(2-Methylphenyl)-3-trifluoromethoxyphenol, 95% could focus on its potential therapeutic applications. For example, further studies could be conducted to determine the efficacy and safety of 5-(2-Methylphenyl)-3-trifluoromethoxyphenol, 95% as an anti-inflammatory and analgesic agent. In addition, further studies could be conducted to determine the mechanism of action of 5-(2-Methylphenyl)-3-trifluoromethoxyphenol, 95% in inhibiting cytochrome P450 and FAAH enzymes. Finally, further studies could be conducted to determine the potential interactions of 5-(2-Methylphenyl)-3-trifluoromethoxyphenol, 95% with other drugs and xenobiotics.
Synthesemethoden
5-(2-Methylphenyl)-3-trifluoromethoxyphenol, 95% is synthesized from the reaction between 2-methylphenol and trifluoroacetic anhydride in dimethylformamide (DMF). This reaction yields 5-(2-Methylphenyl)-3-trifluoromethoxyphenol, 95% in 95% purity. The reaction is carried out at room temperature and is complete in 1-2 hours.
Wissenschaftliche Forschungsanwendungen
5-(2-Methylphenyl)-3-trifluoromethoxyphenol, 95% is used in a variety of scientific research applications, including the synthesis of organic compounds, the study of biochemical and physiological effects, and the development of new drugs and medicines. In addition, 5-(2-Methylphenyl)-3-trifluoromethoxyphenol, 95% is used in the study of enzyme-catalyzed reactions, as it can be used as a substrate in the reaction.
Eigenschaften
IUPAC Name |
3-(2-methylphenyl)-5-(trifluoromethoxy)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3O2/c1-9-4-2-3-5-13(9)10-6-11(18)8-12(7-10)19-14(15,16)17/h2-8,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STMUBBCYRZETPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=CC(=C2)OC(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90686498 |
Source


|
| Record name | 2'-Methyl-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90686498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Methylphenyl)-3-trifluoromethoxyphenol | |
CAS RN |
1261900-57-5 |
Source


|
| Record name | 2'-Methyl-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90686498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

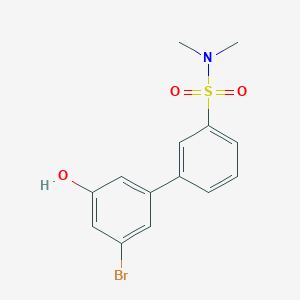
![3-Bromo-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6383714.png)
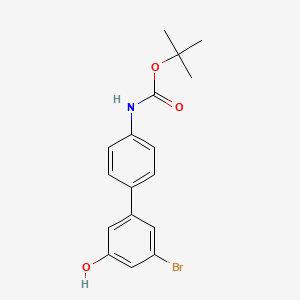
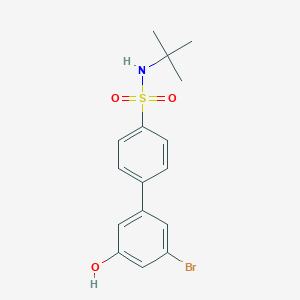
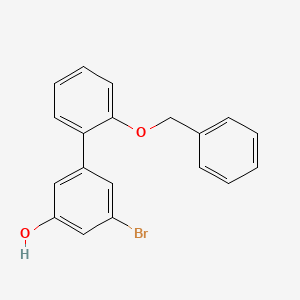

![3-Bromo-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6383753.png)



